molecular formula C20H18N2O2S B11139047 N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

Cat. No.: B11139047
M. Wt: 350.4 g/mol
InChI Key: IKDDKDWALWQJDB-UHFFFAOYSA-N
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Description

N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a thiophene ring and a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylamine with an appropriate acylating agent to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with thiophene-2-carboxylic acid under specific conditions to form the desired thiophene ring.

    Final Coupling: The final step involves coupling the cyclized product with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide: Similar structure with a methoxy group instead of a methyl group.

    N-{1-[(4-chlorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide: Contains a chlorine atom instead of a methyl group.

    N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide: Features a fluorine atom in place of the methyl group.

Uniqueness

N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring and the 4-methylphenylamino group can influence its interaction with molecular targets, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(4-methylanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C20H18N2O2S/c1-14-9-11-16(12-10-14)21-19(18(23)17-8-5-13-25-17)22-20(24)15-6-3-2-4-7-15/h2-13,19,21H,1H3,(H,22,24)

InChI Key

IKDDKDWALWQJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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